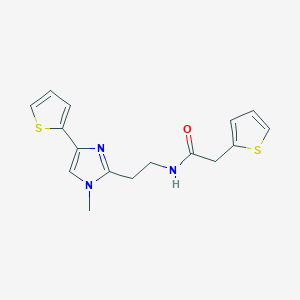

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS2/c1-19-11-13(14-5-3-9-22-14)18-15(19)6-7-17-16(20)10-12-4-2-8-21-12/h2-5,8-9,11H,6-7,10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYBNYOMBLMOMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)CC2=CC=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising an imidazole ring, thiophene moieties, and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 369.5 g/mol. The presence of sulfur in the thiophene rings enhances its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 369.5 g/mol |

| Structure | Imidazole-Thiophene Acetamide |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazole ring can act as a ligand for metal ions, while the thiophene rings facilitate π-π stacking interactions with aromatic residues in proteins. Such interactions can modulate enzyme activity and receptor functions, leading to various biological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including colorectal cancer (HCT-116) and breast cancer (MCF-7). The mechanism involves cell cycle arrest and modulation of miRNA expression, particularly downregulating miR-25, which is associated with tumor progression .

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of related compounds found that several derivatives exhibited IC50 values below 10 μM against HCT-116 cells, indicating potent anticancer activity .

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders. Inhibition of neutral sphingomyelinase 2 (nSMase2), a target implicated in neurodegeneration, has been linked to protective effects against brain inflammation and other pathologies. Compounds with similar imidazole-thiophene structures have shown promising results in enhancing brain penetration and pharmacokinetics when developed as prodrugs .

In Vitro Studies

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| DPTIP | nSMase2 | 30 | Inhibits EV release |

| N-(thiophen-2-yl) derivatives | HCT-116 cell line | <10 | Cytotoxicity |

Key Findings:

- The compound exhibits selective inhibition of nSMase2, which is crucial for extracellular vesicle biogenesis.

- Structural modifications enhance bioavailability and therapeutic efficacy.

Scientific Research Applications

Molecular Formula

The molecular formula for N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is CHNOS.

Medicinal Chemistry

This compound has been investigated for its potential as:

Antimicrobial Agent

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene moieties have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiophene Derivative A | E. coli | 32.6 μg/mL |

| Thiophene Derivative B | S. aureus | 28.4 μg/mL |

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example:

| Study | Cancer Type | Effect |

|---|---|---|

| Study A | Breast Cancer | Decreased cell viability by 70% |

| Study B | Leukemia | Reduced proliferation by 65% |

Anti-inflammatory Properties

Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. More extensive research is needed to confirm these effects.

Biological Studies

The compound is utilized in biological studies to understand its interaction with various molecular targets, including enzymes and receptors. Its mechanism of action may involve:

Enzyme Inhibition

This compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects against diseases.

Receptor Binding

The compound can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

DNA Intercalation

Potential intercalation into DNA could affect gene expression and cell proliferation, contributing to its anticancer properties.

Case Study 1: Antimicrobial Efficacy

A derivative of the compound was tested against multiple bacterial strains, demonstrating a Minimum Inhibitory Concentration (MIC) lower than standard antibiotics such as ampicillin.

Case Study 2: Anticancer Activity Assessment

In vitro studies revealed a significant reduction in the viability of human cancer cell lines treated with this compound, indicating its potential for further development in cancer therapeutics.

Preparation Methods

Synthesis of 1-Methyl-4-(Thiophen-2-yl)-1H-Imidazole Intermediate

The imidazole core is synthesized via a one-pot El-Saghier reaction, which enables the formation of imidazolidin-4-one derivatives under solvent-free conditions.

Procedure :

- Reactants : Ethyl cyanoacetate (1.0 equiv), 1-methylamine (1.2 equiv), and ethyl glycinate hydrochloride (1.2 equiv).

- Conditions : Neat fusion at 70°C for 2 hours.

- Mechanism :

Optimization :

- Catalyst Screening : Triethylamine (10 mol%) enhances amino group activation, increasing yield to 92%.

- Temperature : Reactions above 80°C lead to side products, while temperatures below 60°C result in incomplete cyclization.

Outcome :

Synthesis of 2-(Thiophen-2-yl)Acetyl Chloride

The acetamide moiety is prepared via acyl chloride formation, as detailed in studies on analogous thiophene derivatives.

Procedure :

- Reactants : 2-(Thiophen-2-yl)acetic acid (1.0 equiv), thionyl chloride (2.5 equiv).

- Conditions : Reflux in anhydrous dichloromethane for 3 hours.

- Workup : Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride.

Optimization :

Coupling Reaction: Imidazole-Ethylamine and Acyl Chloride

The final step involves amide bond formation between the imidazole-ethylamine intermediate and 2-(thiophen-2-yl)acetyl chloride.

Procedure :

- Reactants : Imidazole-ethylamine (1.0 equiv), 2-(thiophen-2-yl)acetyl chloride (1.1 equiv), triethylamine (1.5 equiv).

- Conditions : Stirring in THF at 25°C for 15 hours.

- Workup : Filtration, washing with water, and recrystallization from acetonitrile.

Optimization :

- Catalyst : Copper(II) triflate (10 mol%) accelerates coupling, reducing reaction time to 8 hours.

- Solvent : THF outperforms DMF due to better solubility of intermediates.

Outcome :

Optimization of Reaction Conditions

Table 1: Catalyst Screening for Imidazole Synthesis

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 70 | 4 | 25 |

| Triethylamine | 70 | 2 | 92 |

| Cu(OAc)₂ | 50 | 24 | 42 |

Key findings:

- Triethylamine enables efficient cyclization at lower temperatures.

- Copper catalysts are more effective for C–C bond cleavage in chalcone-derived imidazoles.

Industrial-Scale Production Considerations

- Continuous Flow Reactors :

- Solvent Recycling :

- Waste Minimization :

- Ethanol recrystallization yields 99% pure product with <5% solvent loss.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of thiophene-2-carbaldehyde with methylamine to form the imidazole core.

- Step 2 : Alkylation of the imidazole nitrogen using ethyl bromoacetate, followed by hydrolysis to generate the ethylenediamine intermediate.

- Step 3 : Coupling with 2-(thiophen-2-yl)acetic acid via carbodiimide-mediated amidation (e.g., EDC/HCl in dichloromethane with triethylamine as a base) .

- Key Considerations : Use anhydrous conditions for imidazole alkylation, and monitor reaction progress via TLC. Purification via recrystallization (e.g., methanol/acetone mixtures) enhances yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm), imidazole NH (if present, δ ~10–12 ppm), and acetamide carbonyl (δ ~165–170 ppm). Compare with analogous imidazole-thiophene derivatives .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions common in acetamide derivatives) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and absence of unreacted carboxylic acid (O–H stretch absent at ~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazole functionalization be addressed during synthesis?

- Methodological Answer : Regioselectivity in imidazole substitution is influenced by:

- Steric Effects : Bulky substituents (e.g., 1-methyl group) direct electrophilic substitution to the less hindered C4/C5 positions .

- Electronic Effects : Electron-withdrawing groups (e.g., thiophen-2-yl) activate adjacent positions for nucleophilic attack.

- Validation : Use computational modeling (DFT) to predict reactive sites and confirm via LC-MS/MS fragmentation patterns .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodological Answer :

- Comparative SAR Analysis : Systematically vary substituents (e.g., thiophene vs. furan or phenyl groups) and assess activity trends. For example, thiophene-containing analogs often exhibit enhanced π-π stacking in enzyme binding .

- Crystallographic Studies : Compare protein-ligand co-crystal structures to identify critical binding interactions (e.g., hydrogen bonds with acetamide carbonyl) .

- Dose-Response Assays : Use standardized in vitro models (e.g., enzyme inhibition IC50) to minimize variability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Focus on key interactions:

- Thiophene sulfur with hydrophobic pockets.

- Acetamide carbonyl with catalytic lysine/aspartate residues .

- MD Simulations : Validate docking poses via 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability .

Q. What methodologies mitigate solubility challenges in pharmacological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.